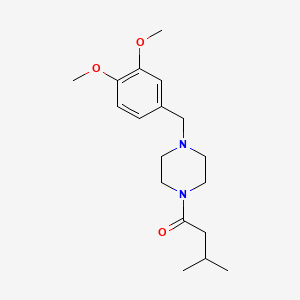
1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine, also known as Ro 64-6198, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are signaling molecules that play a role in pain, inflammation, and other physiological processes. Ro 64-6198 has been widely studied for its potential therapeutic applications in pain management, anxiety, and other conditions.
作用機序
1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 works by inhibiting FAAH, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids bind to cannabinoid receptors in the brain and other tissues, leading to a variety of physiological effects. By inhibiting FAAH, 1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 enhances the activity of the endocannabinoid system, which may underlie its therapeutic effects.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 has been shown to have a variety of effects on the body, including reducing pain and inflammation, reducing anxiety and depression-like behaviors, and reducing drug seeking behavior in addiction models. It has also been shown to have effects on other physiological processes, such as blood pressure and body temperature.
実験室実験の利点と制限
1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, 1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 has some limitations, including its relatively short half-life and the need for careful dosing to avoid unwanted effects.
将来の方向性
There are several potential future directions for research on 1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 and related compounds. One area of interest is the development of more potent and selective FAAH inhibitors with longer half-lives and fewer side effects. Another area of interest is the study of the endocannabinoid system in various disease states, such as chronic pain and anxiety disorders. Finally, there is interest in the development of 1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 as a potential therapeutic agent for various conditions, including pain, anxiety, and addiction.
合成法
1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 can be synthesized using a multi-step process that involves the reaction of 1-(3,4-dimethoxybenzyl)piperazine with 3-methylbutanoyl chloride in the presence of a base catalyst. The resulting product can be purified using chromatography and other techniques.
科学的研究の応用
1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 has been extensively studied in preclinical models for its potential therapeutic applications. In animal studies, 1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 has been shown to reduce pain and inflammation, and to have anxiolytic and antidepressant effects. It has also been studied for its potential role in addiction and substance abuse.
特性
IUPAC Name |
1-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-14(2)11-18(21)20-9-7-19(8-10-20)13-15-5-6-16(22-3)17(12-15)23-4/h5-6,12,14H,7-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIMYISFGQJWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]-3-methylbutan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-8-(1,2,3,4-tetrahydronaphthalen-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5689065.png)
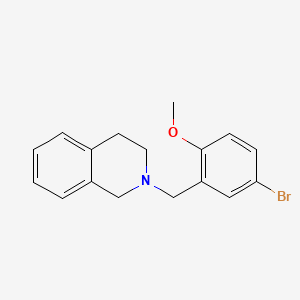
![8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5689098.png)
![1-(cyclobutylcarbonyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5689103.png)
![N'-[2-(3-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}piperidin-1-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5689105.png)

![5-[(4-bromobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5689121.png)
![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[2-(2-oxopiperidin-1-yl)ethyl]acetamide](/img/structure/B5689132.png)
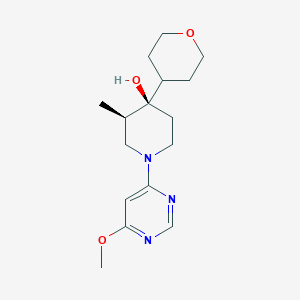
![(1S*,5R*)-3-isonicotinoyl-6-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5689142.png)
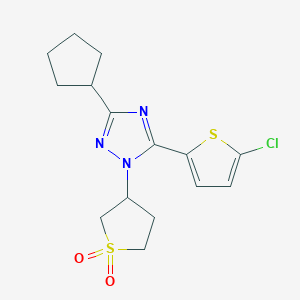
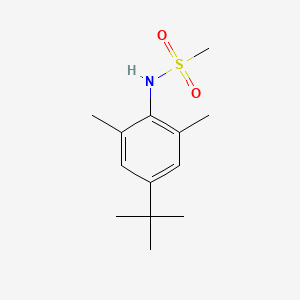
![4-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5689156.png)
![8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5689162.png)